molecular formula C16H12F3N3O3S B2915117 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1251671-31-4

2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2915117
CAS No.: 1251671-31-4
M. Wt: 383.35
InChI Key: CKPWMXMOCIOFEL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-methylthiophene moiety at position 5 and an N-[4-(trifluoromethoxy)phenyl]acetamide group at position 2. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the trifluoromethoxy (OCF₃) group enhances lipophilicity and bioavailability . Such structural attributes are common in bioactive molecules targeting enzymes or receptors involved in inflammation, microbial infections, or cancer.

Properties

IUPAC Name

2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S/c1-9-6-7-26-14(9)15-22-21-13(24-15)8-12(23)20-10-2-4-11(5-3-10)25-16(17,18)19/h2-7H,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPWMXMOCIOFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated oxadiazole intermediate.

    Attachment of the trifluoromethoxy phenyl group: This step can be accomplished via a nucleophilic aromatic substitution reaction, where the trifluoromethoxy group is introduced using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural homology with other 1,3,4-oxadiazole/thiadiazole-acetamide hybrids. Key comparisons include:

Compound Structure Key Substituents Biological Activity Toxicity Profile References
Target Compound 3-methylthiophene, OCF₃-phenyl Not explicitly reported (inferred stability) Likely low (OCF₃ group)
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-sulfanyl acetamide derivatives 4-Cl-phenyl, alkyl/aryl groups Antimicrobial (6f: potent vs. S. aureus) Low (except 6g, 6j)
(E)-5-Benzylidene-thiazol-4-one derivatives 4-NO₂-phenyl, oxadiazole-methoxy Enhanced Gram-negative antibacterial activity Moderate (varies with substituents)
N-(substituted-phenyl)-thiadiazol-2-yl acetamides 2-hydroxy/Cl-phenyl, thiadiazole Antioxidant, antimicrobial Not reported
  • Electron-Withdrawing Groups: The OCF₃ group in the target compound may improve metabolic stability compared to nitro (NO₂) or chloro (Cl) groups in analogues .
  • Heterocyclic Cores : Thiadiazole derivatives (e.g., ) show antioxidant activity, whereas oxadiazole-thiazolone hybrids () prioritize antibacterial effects.

Toxicity and Selectivity

  • The trifluoromethoxy group in the target compound may reduce cytotoxicity compared to nitro-substituted analogues (e.g., ), which often show higher cellular toxicity .
  • reported low hemolytic activity for most oxadiazole-acetamides (HC₅₀ > 200 µg/mL), except 6g and 6j (HC₅₀ < 100 µg/mL).

Biological Activity

The compound 2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure is crucial for its biological activity. The presence of the trifluoromethoxy group is notable for enhancing lipophilicity and potentially improving bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported to be comparable to established antibiotics, indicating a promising therapeutic potential against resistant bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Reference
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamideS. aureus (MRSA)15
Compound A (similar structure)S. aureus10
Compound B (similar structure)E. coli20

Anti-inflammatory Potential

In vitro studies have indicated that oxadiazole derivatives can modulate inflammatory pathways. Specifically, the tested compounds demonstrated the ability to inhibit the activation of NF-κB , a key transcription factor involved in inflammatory responses. The degree of inhibition varied with structural modifications; compounds with lipophilic substituents showed enhanced anti-inflammatory activity .

Table 2: Anti-inflammatory Effects

CompoundNF-κB Inhibition (%)Reference
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide30
Compound C (with similar activity)45

The biological mechanisms underlying the activities of oxadiazole derivatives are still being elucidated. However, several hypotheses have been proposed:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Modulation of Inflammatory Pathways : By inhibiting NF-κB activation, these compounds may reduce the expression of pro-inflammatory cytokines.
  • Receptor Interaction : Some studies suggest that oxadiazole derivatives may interact with specific receptors involved in pain and inflammation modulation.

Case Studies

A recent study evaluated the in vivo efficacy of a related oxadiazole derivative using a forced swimming test model to assess antidepressant-like effects. The results indicated significant behavioral improvements comparable to fluoxetine, suggesting additional therapeutic avenues for these compounds beyond antimicrobial and anti-inflammatory activities .

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